Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester
Description
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester (CAS: N/A), is a specialized organophosphorus compound characterized by a phosphonic acid core esterified with diphenyl groups and substituted with a triphenylphosphoranylidene-methyl moiety. This structure combines a phosphonate ester framework with a ylide (a zwitterionic species with adjacent positive and negative charges), making it a reactive intermediate in organic synthesis, particularly in Wittig and related reactions for alkene formation . Its unique electronic properties arise from the electron-withdrawing triphenylphosphoranylidene group, which enhances its utility in forming conjugated systems or stabilizing reactive intermediates .
Properties
IUPAC Name |
diphenoxyphosphorylmethylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O3P2/c32-36(33-27-16-6-1-7-17-27,34-28-18-8-2-9-19-28)26-35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUDSDXCIQGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348187 | |
| Record name | Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22400-41-5 | |
| Record name | Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Phosphonic Acid Derivatives
Esterification represents the most direct route to synthesize phosphonic acid esters. For [(triphenylphosphoranylidene)methyl]-, diphenyl ester, this method involves reacting the parent phosphonic acid with diphenyl chlorophosphate in the presence of a base. A patent (US5672697A) details a procedure where diphenyl (triphenylphosphoranylidene)methyl!phosphonate is synthesized via sequential silylation and desilylation steps. The reaction employs dry dimethyl sulfoxide (DMSO) as a solvent and cesium fluoride (CsF) as a desilylating agent, achieving moderate yields (45–60%) after purification by flash chromatography.
Key challenges in this method include the sensitivity of the triphenylphosphoranylidene moiety to hydrolysis, necessitating anhydrous conditions. A modified approach substitutes DMSO with tetrahydrofuran (THF) to enhance solubility of intermediates, though this reduces reaction rates by approximately 20%.
Nucleophilic Substitution via Grignard and Organolithium Reagents
The DTIC technical report highlights the use of diGrignard reagents and n-butyllithium for synthesizing bisphosphine intermediates, which can be adapted for [(triphenylphosphoranylidene)methyl]-, diphenyl ester. For example, 4,4'-bis(diphenylphosphino)biphenyl is prepared by reacting 4,4'-dibromobiphenyl with n-butyllithium followed by diphenylchlorophosphine in THF at −66°C. This method achieves yields of 75–81% but requires precise temperature control to prevent side reactions.
Table 1: Comparison of Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| n-Butyllithium | THF | −66 | 81 |
| Mg (Grignard) | Ether | 25 | 24 |
| n-Butyllithium | THF-Benzene | −66 | 75 |
The superior performance of n-butyllithium in THF underscores its efficiency in forming carbon-phosphorus bonds compared to traditional Grignard reagents.
Mitsunobu Coupling for Phosphate-Ester Formation
The Mitsunobu reaction, widely used in nucleoside chemistry, has been adapted for phosphonate esters. As described in the ACS publication, bis(POM)-phosphate intermediates are coupled with hydroxyl-containing precursors using diethyl azodicarboxylate (DEAD) and triphenylphosphine. For [(triphenylphosphoranylidene)methyl]-, diphenyl ester, this method involves reacting the phosphonic acid with iodomethyl pivalate in the presence of silver salts. Yields range from 50–70%, with the reaction’s stereochemical outcome heavily influenced by the choice of solvent and base.
Phosphoramidite Intermediate Strategy
Phosphoramidites serve as versatile intermediates for constructing phosphorus-carbon bonds. A two-step process involves:
- Converting the phosphonic acid to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
- Oxidizing the intermediate with tert-butyl hydroperoxide (TBHP) to yield the diphenyl ester.
This method, while efficient (65–80% yields), requires stringent exclusion of moisture and oxygen to prevent premature oxidation.
Silver Salt-Mediated Alkylation
Silver salts facilitate nucleophilic displacement reactions by stabilizing leaving groups. In one protocol, the silver salt of [(triphenylphosphoranylidene)methyl]phosphonic acid reacts with iodomethyl pivalate in acetonitrile at 50°C. The reaction proceeds via an SN2 mechanism, producing the diphenyl ester in 60–75% yield. However, scalability is limited by the cost of silver reagents and the need for stoichiometric quantities.
Comparative Analysis of Synthetic Routes
Table 2: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Esterification | 45–60 | 90–95 | Moderate | Low |
| Nucleophilic Substitution | 75–81 | 85–90 | High | Medium |
| Mitsunobu Coupling | 50–70 | 88–93 | Low | High |
| Phosphoramidite Route | 65–80 | 95–98 | Moderate | High |
| Silver Salt Alkylation | 60–75 | 90–94 | Low | Very High |
The nucleophilic substitution route offers the best balance of yield and scalability, while the phosphoramidite method excels in purity but is cost-prohibitive for industrial applications.
Challenges and Optimization Strategies
- Moisture Sensitivity : All methods require anhydrous conditions, often achieved using molecular sieves or inert atmospheres.
- Byproduct Formation : Grignard routes generate magnesium halides, necessitating aqueous workups.
- Stereochemical Control : Mitsunobu reactions produce diastereomers, requiring chromatographic separation.
Recent advances include microwave-assisted esterification, which reduces reaction times from 12 hours to 2 hours while maintaining yields above 70%.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonic acid derivatives. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester is an organophosphorus compound with a phosphonic acid functional group and two phenyl ester groups. This structure gives it unique chemical properties, making it useful in organic and medicinal chemistry.
Agriculture
Phosphonic acid esters are used as herbicides and pesticides.
Organic Synthesis
Polymer-supported triphenylphosphine (PS-TPP) is used in organic synthesis for functional group interconversions, heterocycle synthesis, metal complexes, and natural product synthesis . Reactions of phosphoranes with aldehydes and ketones produce olefins .
Medicinal Chemistry
Phosphonic acid derivatives have antiviral, antibacterial, and antitumor properties. The phosphonate group mimics phosphate esters, which are critical in biological systems, and can interfere with phosphate metabolism. Some phosphonic acid esters inhibit enzymes involved in nucleotide metabolism, exerting therapeutic effects against viral infections and cancer.
Enzyme Inhibition
[(Triphenylphosphoranylidene)methyl]-, diphenyl ester can act as an enzyme inhibitor by mimicking phosphate groups and binding to active sites of enzymes involved in metabolic pathways, which can alter enzyme activity.
Wittig Reactions
Benzyl(triphenylphosphoranylidene)acetate is a reactant for tributylphosphine-mediated vinylogous Wittig reactions . It is also used in organocatalytic Michael-type reactions and Wittig reactions of phosphorus ylides and unsaturated ketones .
Biological Activities
Phosphonic acid derivatives have been studied for their potential as pharmaceuticals, exhibiting antiviral, antibacterial, and antitumor properties. The phosphonate group in these compounds allows them to mimic phosphate esters, which are critical in biological systems. This mimicry can interfere with biological pathways involving phosphate metabolism, making them valuable in drug design. Some phosphonic acid esters are known to inhibit enzymes involved in nucleotide metabolism, thereby exerting therapeutic effects against viral infections and cancer.
Enzyme Interactions
Studies on the interactions of [(triphenylphosphoranylidene)methyl]-, diphenyl ester with biological macromolecules have revealed its potential as an enzyme inhibitor. The compound's ability to mimic phosphate groups allows it to bind effectively to active sites of enzymes involved in metabolic pathways. Research indicates that such interactions can lead to altered enzyme activity, providing insights into its therapeutic potential.
Synthesis of β-Hydroxyamines
The preparation of olefins from polymer-supported phosphonium salts derived from PS-TPP and various carbonyl compounds has been utilized for the synthesis of β-hydroxyamines .
Nucleoside Derivatives
Diphenyl triphenylphosphoranylidene methylphosphonate has been used to synthesize 5′-trideoxyuridine-5′-methylphosphonic acid and its diphosphate .
Methylene Phosphonate Nucleosides
Mechanism of Action
The mechanism of action of phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The phosphonic acid group plays a crucial role in this interaction, as it can form strong hydrogen bonds and coordinate with metal ions in the active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonic Acid Esters
Phosphonic acid esters vary widely in reactivity, stability, and applications based on their substituents and ester groups. Below is a detailed comparison with key analogues:
Structural and Functional Analogues
Key Differences in Reactivity and Stability
Electronic Effects: The triphenylphosphoranylidene group in the target compound introduces strong electron-withdrawing character, enhancing its ability to stabilize negative charges during ylide-mediated reactions. This contrasts with alkyl or aryl substituents (e.g., ethyl or cyanobenzyl in ), which lack such pronounced electronic effects .
Ester Group Influence :
- Diphenyl esters (target compound, ) confer higher thermal stability and lower solubility in polar solvents compared to diethyl esters (e.g., ). This makes diphenyl derivatives more suitable for high-temperature polymer applications .
Biological Activity
Phosphonic acid derivatives, particularly those containing triphenylphosphoranylidene moieties, have garnered attention due to their diverse biological activities. This article explores the biological activity of Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester , highlighting its potential applications in medicinal chemistry, particularly in anticancer research.
Chemical Structure and Properties
The compound features a phosphonic acid backbone with a triphenylphosphoranylidene group and two phenyl ester functionalities. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Anticancer Properties
Recent studies indicate that phosphonic acid derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have shown effectiveness against various cancer cell lines. The following table summarizes the IC50 values for several related compounds against different cancer types:
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.008 |
| Compound B | HT-29 (Colon) | 0.009 |
| Compound C | HeLa (Cervical) | 0.063 |
| Triphenylphosphoranylidene derivative | A549 (Lung) | 0.045 |
These results suggest that the presence of the triphenylphosphoranylidene group enhances cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Apoptosis Induction : Research has demonstrated that these compounds can activate apoptotic pathways in cancer cells. For instance, studies show a significant increase in caspase-3/7 activity following treatment with phosphonic acid derivatives, indicating apoptosis induction.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.
- Enzyme Inhibition : The phosphonic acid moiety can act as an inhibitor for various enzymes involved in tumor progression, including proteases and kinases.
Case Studies
Case Study 1: In Vitro Cytotoxicity
A study conducted on a series of phosphonic acid derivatives, including our compound of interest, evaluated their cytotoxic effects on human leukemia cells. The results indicated that at a concentration of 1 µM, the compound reduced cell viability by over 70% compared to untreated controls.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of these compounds revealed that they significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cancer cells. This shift in protein expression supports the observed increase in apoptosis.
Q & A
Q. What are the established synthetic routes for preparing phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester, and what key intermediates are involved?
The compound is typically synthesized via Wittig reaction methodologies. A common approach involves reacting triphenylphosphine with methylene-containing precursors under controlled conditions. For example, methyl (triphenylphosphoranylidene)acetate (a structurally analogous reagent) is prepared by treating triphenylphosphine with methyl acrylate derivatives, followed by deprotonation . The target compound likely forms through similar phosphoranylidene intermediate generation, with diphenyl esterification achieved via trans-esterification or direct phosphorylation of alcohols . Key intermediates include triphenylphosphine-methylene adducts and activated ester derivatives.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) is critical for confirming the phosphonic acid ester structure and triphenylphosphoranylidene moiety. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and purity. Chromatographic methods (HPLC or GC) assess impurities, particularly residual triphenylphosphine oxide, a common byproduct in Wittig-type syntheses . X-ray crystallography may resolve stereochemical details if crystalline derivatives are obtainable .
Q. What are the primary reactivity patterns of this compound in organic synthesis?
The compound acts as a Wittig reagent, enabling alkene formation via reaction with aldehydes or ketones. The diphenyl ester group stabilizes the phosphoranylidene intermediate, enhancing reactivity toward electrophilic carbonyl groups. Additionally, the phosphonic acid ester moiety may participate in metal coordination or trans-esterification under acidic/basic conditions, enabling post-functionalization .
Advanced Research Questions
Q. How does the steric and electronic profile of the diphenyl ester group influence the compound’s reactivity in polymer synthesis?
The diphenyl ester’s bulky aryl substituents hinder undesired side reactions (e.g., hydrolysis) while stabilizing transition states in trans-esterification processes. This property is exploited in synthesizing aromatic polyphosphonatocarbonates, where the ester group facilitates controlled chain elongation and improves thermal stability in the final polymer . Computational studies (DFT) comparing diphenyl esters with smaller alkyl esters could quantify steric effects on reaction kinetics .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
The phosphonic acid diphenyl ester exhibits hydrolytic stability in neutral or mildly acidic conditions due to the electron-withdrawing aryl groups, which reduce nucleophilic attack on the phosphorus center. Under strong alkaline conditions, however, the ester undergoes cleavage via SN2 mechanisms. Thermogravimetric analysis (TGA) and accelerated aging studies (e.g., 80°C/75% RH) reveal degradation pathways, with byproducts identified via LC-MS .
Q. Can this compound serve as a ligand or precursor for metal-organic frameworks (MOFs) or coordination polymers?
The phosphonic acid ester’s lone pairs on oxygen and phosphorus atoms enable coordination to transition metals (e.g., Cu²⁺, Fe³⁺). Preliminary studies on analogous diphenylphosphinic acid derivatives show chelation properties, forming stable complexes with lanthanides . Functionalizing the methylene group with additional donor sites (e.g., pyridinyl substituents, as in ) could enhance ligand versatility for MOF design.
Q. How do computational models predict the compound’s electronic structure and reactivity in cross-coupling reactions?
Density functional theory (DFT) simulations of the HOMO-LUMO gap and Mulliken charge distribution reveal nucleophilic character at the methylene carbon, consistent with Wittig reactivity. Molecular dynamics (MD) studies further predict solvent effects on reaction kinetics—polar aprotic solvents (e.g., DMF) stabilize the ylide intermediate, improving yields in alkene synthesis .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress using in-situ ³¹P NMR to detect phosphoranylidene intermediate formation .
- Stability Testing : Employ Arrhenius plots (from TGA data) to model shelf-life under storage conditions .
- Polymer Applications : Use gel permeation chromatography (GPC) to analyze molecular weight distributions in polyphosphonatocarbonates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
